Perillic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-Cancer Properties

Perillic acid is being studied extensively for its potential to prevent and treat cancer. Research suggests it might play a role in suppressing the growth and proliferation of cancer cells []. Studies have explored its effects on different cancer cell lines, with some promising results. However, further research is needed to understand its mechanisms and efficacy in human clinical trials.

Anti-Inflammatory Effects

Perillic acid exhibits anti-inflammatory properties, making it a potential therapeutic target for inflammatory conditions. Studies have shown its ability to suppress the production of inflammatory cytokines, molecules that play a key role in inflammation []. This suggests its potential application in managing inflammatory diseases like arthritis, inflammatory bowel disease, and asthma.

Immunomodulatory Effects

Perillic acid seems to interact with the immune system. Research indicates it can suppress the activation of T lymphocytes, a type of white blood cell involved in the immune response []. This effect might be beneficial in autoimmune diseases where the immune system attacks healthy tissues. However, more research is required to fully understand its immunomodulatory effects.

Antimicrobial Properties

Studies suggest perillic acid might possess antimicrobial properties. Research has explored its effects on various bacterial and fungal strains [, ]. The mechanism of action is still under investigation, but some studies suggest it might involve disrupting the cell membrane of microbes. Further research is needed to determine its potential application as an antimicrobial agent.

Radioprotective Effects

Perillic acid has shown radioprotective properties in animal models []. Studies suggest it can mitigate the harmful effects of radiation exposure, including oxidative stress, DNA damage, and intestinal toxicity. This research holds promise for developing strategies to protect healthy tissues during radiation therapy for cancer.

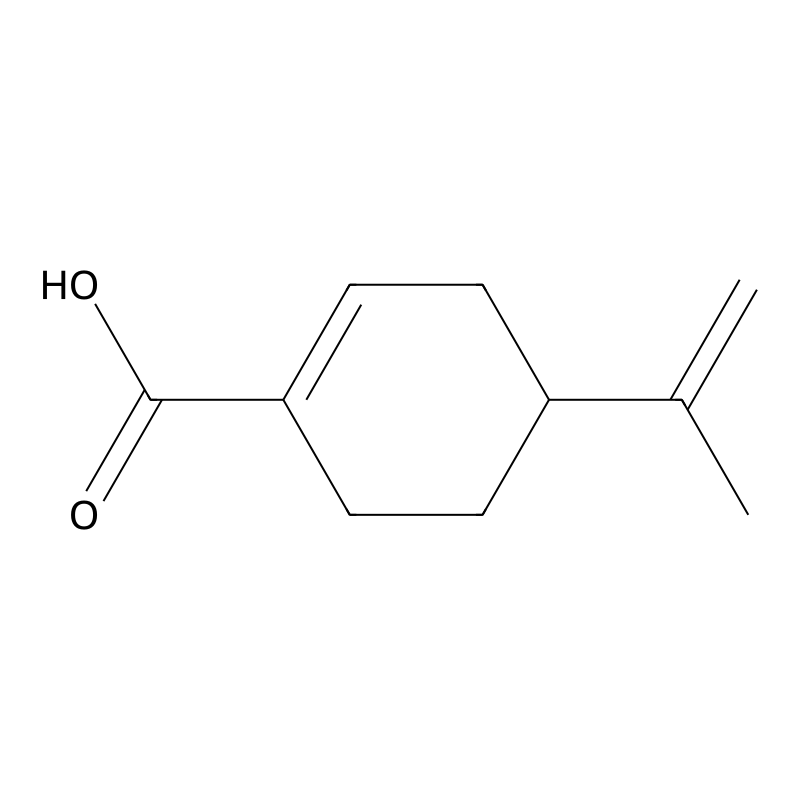

Perillic acid is an organic compound classified as an alpha, beta-unsaturated monocarboxylic acid and a cyclohexenecarboxylic acid, with the molecular formula C10H14O2. It is primarily derived from limonene, a common monoterpene found in the peels of citrus fruits. The compound is recognized for its potential antineoplastic (anti-cancer) properties and has been studied extensively for its biological activity, particularly in cancer research .

Perillic acid can undergo various chemical transformations. One notable reaction is its conversion from perillic aldehyde through oxidation, which is facilitated by aldehyde dehydrogenase enzymes. This transformation showcases the compound's metabolic pathway in biological systems . Additionally, perillic acid can be transformed into its derivatives, such as sodium perylate, by reacting with alkali metals in a suitable solvent .

The following reactions are significant:

- Oxidation of Perillic Aldehyde:

- Formation of Sodium Perylate:

Perillic acid exhibits notable biological activities, particularly in the context of cancer treatment. Studies have shown that it can inhibit the growth of various cancer cell lines by interfering with cellular processes such as prenylation and apoptosis. Specifically, perillic acid has demonstrated the ability to inhibit enzymes like geranylgeranyl transferase and farnesyl transferase, which are crucial for the post-translational modification of proteins involved in cell proliferation .

In vitro studies have indicated that perillic acid can induce cell cycle arrest and promote apoptosis in cancer cells, making it a compound of interest in developing anti-cancer therapies .

The synthesis of perillic acid is primarily achieved through the bioconversion of limonene using specific microorganisms, notably yeasts such as Yarrowia lipolytica. This bioconversion process involves several steps:

- Limonene Preparation: Extracted from citrus peels.

- Bioconversion: Yeasts convert limonene into perillic acid under optimized conditions (e.g., pH 6.9 and specific limonene concentrations).

- Isolation: Perillic acid is precipitated from the fermentation broth using acids like hydrochloric acid.

- Purification: Further purification processes may involve solvent extraction techniques .

The yield of perillic acid can vary based on the substrate concentration and fermentation conditions, with recent studies reporting yields up to 29.7% using orange essential oil as a substrate .

Perillic acid has several applications, particularly in the pharmaceutical industry due to its anti-cancer properties. Some key applications include:

- Antineoplastic Agent: Used in cancer research and potential therapies.

- Flavoring and Fragrance: Due to its pleasant aroma derived from citrus sources.

- Biochemical Research: As a model compound for studying metabolic pathways involving monoterpenes .

Research into perillic acid's interactions has highlighted its role in modulating various biochemical pathways associated with cancer progression. Notably, studies have shown that perillic acid can affect:

- Prenylation Enzymes: Inhibition leads to reduced cancer cell proliferation.

- Cell Cycle Regulation: Induces arrest at specific phases (G0/G1).

- Apoptotic Pathways: Enhances apoptosis through upregulation of pro-apoptotic factors like B-cell lymphoma 2 (Bcl-2) .

These interactions underscore the compound's potential as a therapeutic agent against cancer.

Several compounds share structural similarities with perillic acid, including:

- Limonene: A terpene precursor to perillic acid; known for its fragrance and potential health benefits.

- Perillyl Alcohol: A metabolite of limonene; exhibits anti-cancer properties similar to those of perillic acid.

- Perilaldehyde: The aldehyde form that can be oxidized to yield perillic acid.

Comparison TableCompound Structure Type Biological Activity Unique Features Perillic Acid Alpha,beta-unsaturated carboxylic acid Anticancer activity Derived from limonene Limonene Monoterpene Antioxidant properties Commonly found in citrus oils Perillyl Alcohol Monoterpenoid alcohol Anticancer properties Hydroxyl group enhances solubility Perilaldehyde Aldehyde Precursor to perillic acid Easily oxidized to form perillic acid

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Perillic Acid | Alpha,beta-unsaturated carboxylic acid | Anticancer activity | Derived from limonene |

| Limonene | Monoterpene | Antioxidant properties | Commonly found in citrus oils |

| Perillyl Alcohol | Monoterpenoid alcohol | Anticancer properties | Hydroxyl group enhances solubility |

| Perilaldehyde | Aldehyde | Precursor to perillic acid | Easily oxidized to form perillic acid |

Perillic acid (4-isopropenylcyclohex-1-enecarboxylic acid) is a naturally occurring monoterpene carboxylic acid with a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol [1] [2]. This compound features a cyclohexene ring with a carboxylic acid functional group, making it an alpha,beta-unsaturated monocarboxylic acid [1]. Perillic acid is primarily found in various plant species, with Perilla frutescens being the most significant natural source [3] [4].

Perilla frutescens (L.) Britt., an annual herbaceous plant belonging to the Lamiaceae family, is widely distributed across Asia and has been traditionally used in medicinal and culinary practices for centuries [23]. This plant species exhibits distinct chemotypes characterized by different leaf colors: purple-leaved, green-leaved, and bicolored varieties [23]. The purple and green/purple Perilla frutescens leaves are primarily used for medicinal purposes, while the green leaves are considered edible and used in culinary applications [23].

The essential oils of Perilla frutescens contain various monoterpenes and their derivatives, including perillaldehyde, perilla ketone, limonene, and perillic acid [23]. These compounds contribute to the distinctive aromatic profile and bioactive properties of the plant [23]. Among these compounds, perillic acid is a significant component that exists naturally in Perilla frutescens [6] [7].

| Plant Species | Perillic Acid Presence | Notes |

|---|---|---|

| Perilla frutescens | High (primary source) | Main botanical source |

| Citrus fruits | Present | Found in essential oils |

| Mints | Present | Found in essential oils |

| Cherries | Present | Found in essential oils |

| Lavenders | Present | Found in essential oils |

| Lemongrass | Present | Found in essential oils |

| Sage | Present | Found in essential oils |

| Cranberries | Present | Found in essential oils |

| Wild bergamot | Present | Found in essential oils |

| Ginger grass | Present | Found in essential oils |

| Savin | Present | Found in essential oils |

| Caraway | Present | Found in essential oils |

| Celery seeds | Present | Found in essential oils |

Beyond Perilla frutescens, perillic acid is also found in the essential oils of various other plant species [11] [13]. Citrus fruits contain perillic acid in their essential oils, making them another significant natural source [11]. Additionally, perillic acid has been detected in the essential oils of mints, cherries, lavenders, lemongrass, sage, cranberries, wild bergamot, ginger grass, savin, caraway, and celery seeds [13]. In these plants, perillic acid typically exists in lower concentrations compared to Perilla frutescens [13] [23].

The different varieties of Perilla frutescens exhibit varying levels of perillic acid content [23]. The purple-leaved variety (Perilla frutescens var. crispa) generally contains higher concentrations of perillic acid compared to the green-leaved varieties [23]. This variation in perillic acid content is attributed to differences in the biosynthetic pathways and gene expression patterns among the different varieties [23] [27].

| Perilla frutescens Variety | Leaf Color | Perillic Acid Content | Traditional Use |

|---|---|---|---|

| P. frutescens var. crispa (purple-leaved) | Purple/Red | High | Medicinal |

| P. frutescens var. crispa (green-leaved) | Green | Moderate | Edible/Culinary |

| P. frutescens var. frutescens | Green | Moderate | Edible/Oil source |

| P. frutescens var. crispa (bicolored) | Green/Purple (bicolored) | Moderate to High | Medicinal |

In plants, perillic acid is biosynthesized through a series of enzymatic reactions starting from geranyl diphosphate [26] [27]. The biosynthetic pathway involves the formation of limonene, followed by its hydroxylation to perillyl alcohol, which is then oxidized to perillaldehyde and finally to perillic acid [26] [27]. This pathway is primarily localized in specialized structures such as glandular trichomes, which are responsible for the biosynthesis and storage of various terpenoids, including perillic acid [26] [27].

Microbial Biotransformation of Limonene to Perillic Acid

The natural extraction of perillic acid from plant sources is economically challenging due to its low concentration in plants [17]. Therefore, microbial biotransformation of limonene, a readily available and inexpensive monoterpene found abundantly in citrus peel oils, has emerged as a promising alternative for perillic acid production [5] [14]. This approach leverages the ability of certain microorganisms to oxidize limonene to perillic acid through a series of enzymatic reactions [14] [17].

The biotransformation of limonene to perillic acid typically involves three oxidation steps [14]. In bacteria such as Pseudomonas putida, this process is catalyzed by a monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase, leading sequentially to perillyl alcohol, perillaldehyde, and finally perillic acid [14]. The pathway begins with the hydroxylation of limonene at the C7 position by a cytochrome P450-dependent monooxygenase, resulting in the formation of perillyl alcohol [14] [17]. This is followed by the oxidation of perillyl alcohol to perillaldehyde by an alcohol dehydrogenase, and finally, the oxidation of perillaldehyde to perillic acid by an aldehyde dehydrogenase [14] [17].

Several microbial systems have been investigated for their ability to biotransform limonene to perillic acid [5] [14] [17]. Pseudomonas putida DSM 12264, a solvent-tolerant bacterium, has shown remarkable efficiency in this process [17]. Under optimized conditions in a fed-batch fermentation system with in situ product removal, this strain can produce up to 31 g/L of perillic acid after approximately seven days of cultivation [17]. The implementation of in situ product removal using an anion exchange resin (Amberlite IRA 410 Cl) significantly enhances the productivity by preventing product inhibition and reducing downstream processing steps [17] [24].

Another promising microbial system for perillic acid production is Yarrowia lipolytica ATCC 18942, a yeast strain that can efficiently oxidize the exocyclic methyl group in the p-menthene moiety of limonene to perillic acid [14]. Under optimized conditions (pH 7.1, 25°C), this yeast can produce up to 564 mg/L of perillic acid in a buffered medium after 48 hours of incubation [14]. The stepwise addition of limonene further increases the perillic acid concentration by over 50%, reaching 855 mg/L [14]. Notably, Yarrowia lipolytica produces perillic acid as the sole oxidized product of the bioconversion reaction, simplifying downstream processing [14] [18].

| Microbial System | Perillic Acid Yield | Process Conditions |

|---|---|---|

| Pseudomonas putida DSM 12264 | Up to 31 g/L (with ISPR) | Fed-batch fermentation with in situ product removal |

| Yarrowia lipolytica ATCC 18942 | Up to 1.22 g/L | pH 7.1, 25°C, stepwise limonene addition |

| Pseudomonas putida GS1 | Up to 34 g/L·day (tubular biofilm reactor) | Tubular segmented-flow biofilm reactor with glycerol as carbon source |

| Pseudomonas taiwanensis VLB120 | Lower than P. putida GS1 | Tubular segmented-flow biofilm reactor |

| Escherichia coli (engineered) | Approximately 100 mg/L | Heterologous mevalonate pathway and cytochrome P450 expression |

Recent advancements in biofilm-based production systems have further enhanced the efficiency of perillic acid production [24]. Pseudomonas putida GS1, when cultivated in a tubular segmented-flow biofilm reactor with glycerol as the carbon source, can achieve productivities of up to 34 g/L·day [24]. This approach combines the advantages of biofilm formation, which increases biomass density and cell stability, with the benefits of segmented flow, which enhances oxygen transfer and substrate availability [24]. The productivity of Pseudomonas putida GS1 in this system is significantly higher (up to 6-fold) when glycerol is used as the carbon source compared to citrate [24].

The microbial biotransformation of limonene to perillic acid offers several advantages over chemical synthesis or plant extraction [5] [14] [17]. It is an environmentally friendly process that operates under mild conditions and produces fewer waste products [5] [14]. Additionally, the high regio- and stereo-selectivity of enzymatic reactions results in the formation of specific isomers, reducing the need for complex separation processes [14] [17]. However, challenges such as substrate and product toxicity, low substrate solubility, and volatile substrate loss need to be addressed to further improve the efficiency and economic viability of this approach [14] [17] [24].

Metabolic Engineering Strategies in Yeast and Bacterial Systems

Metabolic engineering has emerged as a powerful approach to enhance the production of perillic acid by introducing or modifying specific biosynthetic pathways in microbial hosts [15] [21] [28]. This strategy involves the genetic manipulation of microorganisms to optimize the expression of key enzymes involved in perillic acid biosynthesis, thereby improving production yields and efficiency [15] [21] [28].

In bacterial systems, Escherichia coli has been extensively engineered for perillic acid production [28] [29]. One successful approach involves the introduction of a heterologous mevalonate pathway along with limonene synthase for the production of limonene, followed by the expression of a cytochrome P450 enzyme that specifically hydroxylates limonene to produce perillyl alcohol, which can be further oxidized to perillic acid [28] [29]. A strain containing all mevalonate pathway genes in a single plasmid has been reported to produce limonene at titers over 400 mg/L from glucose, substantially higher than previously achieved [28]. The incorporation of a cytochrome P450 enzyme for limonene hydroxylation has yielded approximately 100 mg/L of perillyl alcohol, which can be further converted to perillic acid [28] [29].

Yeast systems, particularly Saccharomyces cerevisiae and Candida tropicalis, have also been engineered for perillic acid production [8] [15]. In Saccharomyces cerevisiae, the expression of limonene synthase from Mentha spicata via peroxisome compartmentalization has been shown to enhance limonene production [8]. The yield of limonene was initially 0.038 mg/L but increased to 1.14 mg/L by increasing the precursor module through the step-wise expression of genes involved in limonene synthesis [8]. Using a plasmid with a high copy number to express key genes significantly increased the limonene yield to 86.74 mg/L, which was 4,337 times higher than the original strain [8]. The production of perillic acid was subsequently achieved by expressing a cytochrome P450 enzyme gene from Salvia miltiorrhiza, resulting in a yield of 4.42 mg/L [8].

| Host Organism | Engineering Strategy | Key Enzymes/Genes | Perillic Acid Yield |

|---|---|---|---|

| Escherichia coli | Heterologous mevalonate pathway + limonene synthase + cytochrome P450 | Mevalonate pathway genes, limonene synthase, cytochrome P450 | ~100 mg/L |

| Saccharomyces cerevisiae | Expression of limonene synthase via peroxisome compartmentalization + cytochrome P450 | Mentha spicata limonene synthase, cytochrome P450 from Salvia miltiorrhiza | 4.42 mg/L |

| Candida tropicalis | Cytoplasmic expression of precursor synthesis genes + ERG20WW + cytochrome P450 | tLS_Ms, ERG20WW, CYP7176, CPR | 106.69 mg/L (5-L fermenter) |

| Yarrowia lipolytica | Natural limonene bioconversion capability | Endogenous monooxygenase, alcohol dehydrogenase, aldehyde dehydrogenase | Up to 1.22 g/L |

Candida tropicalis, an unconventional diploid yeast characterized by its ability to metabolize alkanes or fatty acids, has been engineered for de novo synthesis of perillic acid [15]. The precursor limonene was first synthesized by expressing a Mentha spicata limonene synthase gene (LSMs) in this yeast [15]. Expression of a truncated version of LSMs (tLS_Ms) increased limonene production by 2.78-fold [15]. Cytoplasmic overexpression of seven precursor synthesis genes significantly enhanced limonene production compared to their compartmentalized expression (mitochondria or peroxisomes), resulting in a 31.7-fold increase [15]. The limonene titer was further increased by overexpressing the mutant gene ERG20WW in the cytoplasm, achieving a level 11.33-fold higher than the control [15]. Finally, a Salvia miltiorrhiza cytochrome P450 enzyme gene (CYP7176) and an Arabidopsis thaliana NADPH cytochrome P450 reductase gene (CPR) were heterologously expressed in the engineered Candida tropicalis strain for the synthesis of perillic acid, reaching a titer of 106.69 mg/L in a 5-L fermenter [15].

The biosynthesis pathway of perillic acid in these engineered microorganisms typically follows a four-step process [26] [27]. The first step involves the formation of limonene from geranyl diphosphate, catalyzed by limonene synthase [26] [27]. This is followed by the hydroxylation of limonene to perillyl alcohol by a cytochrome P450 enzyme (limonene-7-hydroxylase) [26] [27]. The third step is the oxidation of perillyl alcohol to perillaldehyde by perillyl alcohol dehydrogenase, and the final step is the oxidation of perillaldehyde to perillic acid by perillaldehyde dehydrogenase [26] [27].

| Step | Reaction | Enzyme | Gene Source Examples |

|---|---|---|---|

| 1 | Limonene formation from geranyl diphosphate | Limonene synthase | Mentha spicata, Perilla frutescens, Salvia dorisiana |

| 2 | Limonene hydroxylation to perillyl alcohol | Limonene-7-hydroxylase (Cytochrome P450) | Salvia dorisiana (CYP71A76), Salvia miltiorrhiza (CYP7176) |

| 3 | Perillyl alcohol oxidation to perillaldehyde | Perillyl alcohol dehydrogenase | Salvia dorisiana (SdPOHDH) |

| 4 | Perillaldehyde oxidation to perillic acid | Perillaldehyde dehydrogenase | Pseudomonas putida, Yarrowia lipolytica |

Recent studies have also focused on the elucidation of the methylperillate biosynthesis pathway from Salvia dorisiana, which involves the methylation of perillic acid [26] [27]. This pathway includes a (-)-limonene synthase (SdLS), a limonene 7-hydroxylase (SdL7H, CYP71A76), a perillyl alcohol dehydrogenase (SdPOHDH), and a perillic acid O-methyltransferase (SdPAOMT) [26] [27]. Transient expression of these four genes in Nicotiana benthamiana, in combination with a geranyl diphosphate synthase to boost precursor formation, resulted in the production of methylperillate [26] [27]. This demonstrates the potential of these enzymes for metabolic engineering of a feedstock for biobased commodity chemicals [26] [27].

Fed-Batch Fermentation Optimization and Yield Enhancement

Fed-batch fermentation has emerged as a preferred approach for perillic acid production due to its ability to overcome substrate inhibition, product toxicity, and other limitations associated with batch fermentation [5] [17] [18]. This process involves the controlled addition of substrate over time, maintaining optimal conditions for microbial growth and product formation [5] [17] [18]. Various parameters, including pH, temperature, aeration, substrate addition strategy, and carbon source, significantly influence the efficiency of fed-batch fermentation for perillic acid production [5] [17] [18].

The optimization of pH and temperature is crucial for maximizing perillic acid yield [14] [18]. For Yarrowia lipolytica ATCC 18942, the optimal pH range is 6.9-7.1, and the optimal temperature is 25°C [14] [18]. Under these conditions, the yeast cells can efficiently convert limonene to perillic acid with minimal stress and maximal enzyme activity [14] [18]. Similarly, for Pseudomonas putida strains, a neutral pH (around 7.0) and moderate temperature (25-30°C) have been found to be optimal for perillic acid production [5] [17].

| Optimization Parameter | Optimal Conditions | Effect on Yield |

|---|---|---|

| pH | pH 6.9-7.1 | Significant impact on yield |

| Temperature | 25°C | Significant impact on yield |

| Aeration | Surface aeration (1.0% pO2, 0.5 vvm) | Increased yield by up to 20% |

| Substrate Addition Strategy | Stepwise limonene addition (0.16% v/v) | Doubled perillic acid concentration |

| In Situ Product Removal (ISPR) | Anion exchange resin (Amberlite IRA 410 Cl) | Increased total product to 31 g/L |

| Carbon Source | Glycerol | Enhanced productivity up to 34 g/L·day |

Aeration is another critical parameter that affects perillic acid production [18]. Surface aeration with 1.0% dissolved oxygen (pO2) and an aeration rate of 0.5 vvm has been shown to increase perillic acid yield by up to 20% compared to bottom aeration or lower aeration rates [18]. This improvement is attributed to better oxygen transfer, which is essential for the oxidative steps in perillic acid biosynthesis, as well as reduced volatilization of the substrate limonene [18].

The substrate addition strategy significantly impacts perillic acid production in fed-batch fermentation [5] [14] [18]. Stepwise addition of limonene, typically at a concentration of 0.16% (v/v) per addition, has been found to be more effective than a single large addition [5] [14] [18]. This approach helps maintain a low substrate concentration in the medium, reducing substrate inhibition and volatilization while ensuring a continuous supply for bioconversion [5] [14] [18]. For Yarrowia lipolytica, a two-step limonene addition (0.16% v/v initially, followed by another 0.16% v/v after 24 hours) doubled the perillic acid concentration to 0.793 g/L with a molar yield of 24.2% [5].

In situ product removal (ISPR) is a powerful strategy to enhance perillic acid production by alleviating product inhibition [17] [24]. The use of an anion exchange resin, such as Amberlite IRA 410 Cl, for selective adsorption of perillic acid has been shown to significantly increase productivity [17] [24]. In a fed-batch bioreactor coupled with a fluidized bed of the resin via an external loop, the total perillic acid concentration reached 31 g/L after about seven days of cultivation with Pseudomonas putida DSM 12264 [17]. This approach not only increases the total product yield but also simplifies downstream processing by providing a more concentrated product stream [17] [24].

| Strategy | Implementation | Yield Improvement |

|---|---|---|

| In situ product removal (ISPR) | Anion exchange resin (Amberlite IRA 410 Cl) | Up to 31 g/L total product (P. putida) |

| Stepwise substrate addition | Multiple small additions of limonene (0.16% v/v) | Doubled perillic acid concentration (Y. lipolytica) |

| Biofilm-based production | Tubular segmented-flow biofilm reactor | Up to 34 g/L·day productivity (P. putida GS1) |

| Optimized carbon source | Glycerol as carbon source for P. putida | 6-fold higher productivity compared to citrate |

| Genetic engineering of key enzymes | Overexpression of rate-limiting enzymes | Varies by system |

| Cofactor regeneration | Formate dehydrogenase (FDH) for NADH regeneration | Increased perillyl alcohol yield by 1.7-fold |

The choice of carbon source also plays a crucial role in fed-batch fermentation for perillic acid production [24]. For Pseudomonas putida GS1, glycerol has been found to be a superior carbon source compared to citrate, resulting in up to 6-fold higher productivity [24]. When cultivated on glycerol in a tubular segmented-flow biofilm reactor, this strain produced significantly higher amounts of perillic acid at productivities of up to 15 g/L·day during the first two days of cultivation in single aqueous flow [24]. After the introduction of air segments and the development of a second-generation biofilm, the productivity increased to a peak of 34 g/L·day [24].

Biofilm-based production systems represent another innovative approach to enhance perillic acid yield [24]. The combination of naturally immobilized cells in a biofilm and a segmented-flow reactor design has been harnessed for continuous perillic acid production and efficient product removal [24]. This setup prevents toxification and increases biomass density, resulting in significantly higher productivities compared to conventional suspended cell systems [24]. The productivity of Pseudomonas putida GS1 for perillic acid production in a biofilm-based system has been reported to be almost fourfold higher than in a fed-batch process [24].

Recent advancements in cofactor regeneration strategies have also contributed to improved perillic acid production [20]. The incorporation of formate dehydrogenase (FDH) for NADH regeneration has been shown to increase perillyl alcohol yield by 1.7-fold in engineered Escherichia coli strains [20]. This approach addresses the limitation of cofactor availability, which is often a bottleneck in oxidative biotransformations [20].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Other CAS

Wikipedia

Use Classification

Dates

Perilla extract improves frequent urination in spontaneously hypertensive rats with enhancement of the urothelial presence and anti-inflammatory effects

Naoya Kitamura, Machiko Nishino, Akihiko Fujii, Kohjiro Hashizume, Junji Nakamura, Hidehiko Kondo, Atsushi Ohuchi, Tadashi Hase, Takatoshi MurasePMID: 29268303 DOI: 10.1111/iju.13516

Abstract

To investigate the effects of perilla extract on urinary symptoms in spontaneously hypertensive rats as a model of spontaneous overactive bladder.Spontaneously hypertensive rats were randomly divided into two groups and fed either a control diet or a perilla extract-containing diet. Cystometry, gene expression and histological analyses were carried out to evaluate the effects of perilla extract after 2-week feeding of either the control or the perilla extract diet. The expression of inflammation-related genes in the human urothelial cell line HT-1376 and the normal human bladder epithelial cell was measured after the treatment with perillaldehyde, the main component of perilla extract, or perillic acid, the final metabolite of perillaldehyde.

A significant 27% increase in the micturition interval and decreased expression of nerve growth factor, tumor necrosis factor-α, interleukin-1β and transient receptor potential V1 were observed in the perilla group compared with the control group. The level of uroplakin 3A was 40% higher in the perilla group than in the control group. The urothelium in the control group was thin or defective, but it was almost completely intact in the perilla group. Perillaldehyde and perillic acid suppressed the induction of nerve growth factor and tumor necrosis factor-α by interleukin-1β in HT-1376 and normal human bladder epithelial cells.

The present findings suggest that perilla extract improves frequent urination, and this improvement seems to be mediated, at least in part, by enhancement of the urothelial presence and by the anti-inflammatory effects of perilla.

R-Limonene metabolism in humans and metabolite kinetics after oral administration

Lukas Schmidt, Thomas GöenPMID: 27325307 DOI: 10.1007/s00204-016-1751-6

Abstract

We studied the R-limonene (LMN) metabolism and elimination kinetics in a human in vivo study. Four volunteers were orally exposed to a single LMN dose of 100-130 µg kgbw. In each case, one pre-exposure and subsequently all 24 h post-exposure urine samples were collected. From two subjects, blood samples were drawn up to 5 h after exposure. The parent compound was analysed in blood using headspace GC-MS. The metabolites cis- and trans-carveol (cCAR), perillyl alcohol (POH), perillic acid (PA), limonene-1,2-diol (LMN-1,2-OH), and limonene-8,9-diol (LMN-8,9-OH) were quantified in both blood and urine using GC-PCI-MS/MS. Moreover, GC-PCI-MS full-scan experiments were applied for identification of unknown metabolites in urine. In both matrices, metabolites reached maximum concentrations 1-2 h post-exposure followed by rapid elimination with half-lives of 0.7-2.5 h. In relation to the other metabolites, LMN-1,2-OH was eliminated slowest. Nonetheless, overall renal metabolite elimination was completed within the 24-h observation period. The metabolite amounts excreted via urine corresponded to 0.2 % (cCAR), 0.2 % (tCAR), <0.1 % (POH), 2.0 % (PA), 4.3 % (LMN-1,2-OH), and 32 % (LMN-8,9-OH) of the orally administered dose. GC-PCI-MS full-scan analyses revealed dihydroperillic acid (DHPA) as an additional LMN metabolite. DHPA was estimated to account for 5 % of the orally administered dose. The study revealed that human LMN metabolism proceeds fast and is characterised by oxidation mainly of the exo-cyclic double bond but also of the endo-cyclic double bond and of the methyl side chain. The study results may support the prediction of the metabolism of other terpenes or comparable chemical structures.

Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs

Yusif M Mukhtar, Michael Adu-Frimpong, Ximing Xu, Jiangnan YuPMID: 30287506 DOI: 10.1042/BSR20181253

Abstract

Monocyclic monoterpenes have been recognized as useful pharmacological ingredients due to their ability to treat numerous diseases. Limonene and perillyl alcohol as well as their metabolites (especially perillic acid and its methyl ester) possess bioactivities such as antitumor, antiviral, anti-inflammatory, and antibacterial agents. These therapeutic properties have been well documented. Based on the aforementioned biological properties of limonene and its metabolites, their structural modification and development into effective drugs could be rewarding. However, utilization of these monocyclic monoterpenes as scaffolds for the design and developments of more effective chemoprotective agents has not received the needed attention by medicinal scientists. Recently, some derivatives of limonene metabolites have been synthesized. Nonetheless, there have been no thorough studies on their pharmacokinetic and pharmacodynamic properties as well as their inhibition against isoprenylation enzymes. In this review, recent research progress in the biochemical significance of limonene and its metabolites was summarized with emphasis on their antitumor effects. Future prospects of these bioactive monoterpenes for drug design and development are also highlighted.Bioconversion of R-(+)-limonene to perillic acid by the yeast Yarrowia lipolytica

Maria Antonieta Ferrara, Débora S Almeida, Antonio C Siani, Leonardo Lucchetti, Paulo S B Lacerda, André Freitas, Marcelo R R Tappin, Elba P S BonPMID: 24688495 DOI: 10.1590/S1517-83822014005000008

Abstract

Perillyl derivatives are increasingly important due to their flavouring and antimicrobial properties as well as their potential as anticancer agents. These terpenoid species, which are present in limited amounts in plants, may be obtained via bioconversion of selected monoterpene hydrocarbons. In this study, seventeen yeast strains were screened for their ability to oxidize the exocyclic methyl group in the p-menthene moiety of limonene into perillic acid. Of the yeast tested, the highest efficiency was observed for Yarrowia lipolytica ATCC 18942. The conversion of R (+)-limonene by Y. lipolytica was evaluated by varying the pH (3 to 8) and the temperature (25 to 30 °C) in a reaction medium containing 0.5% v/v limonene and 10 g/L of stationary phase cells (dry weight). The best results, corresponding to 564 mg/L of perillic acid, were obtained in buffered medium at pH 7.1 that was incubated at 25 °C for 48 h. The stepwise addition of limonene increased the perillic acid concentration by over 50%, reaching 855 mg/L, whereas the addition of glucose or surfactant to the reaction medium did not improve the bioconversion process. The use of Y. lipolytica showed promise for ease of further downstream processing, as perillic acid was the sole oxidised product of the bioconversion reaction. Moreover, bioprocesses using safe and easy to cultivate yeast cells have been favoured in industry.Cardioprotective cytokine interleukin-33 is up-regulated by statins in human cardiac tissue

Richard Pentz, Christoph Kaun, Barbara Thaler, Stefan Stojkovic, Max Lenz, Konstantin A Krychtiuk, Andreas Zuckermann, Kurt Huber, Johann Wojta, Philipp J Hohensinner, Svitlana DemyanetsPMID: 30216659 DOI: 10.1111/jcmm.13891

Abstract

Interleukin (IL)-33 is a member of the IL-1 family and is able to act cardioprotective. The aim of this study was to investigate the regulation of IL-33 by 3-hydroxy-3-methylglutaryl-coenzyme-A (HMG-CoA) reductase inhibitors (statins) and bisphosphonates (BPs) in human cardiac tissue. The lipophilic fluvastatin, simvastatin, atorvastatin, and lovastatin as well as the nitrogenous BPs alendronate and ibandronate, but not hydrophilic pravastatin increased IL-33 mRNA and intracellular IL-33 protein levels in both human adult cardiac myocytes (HACM) and fibroblasts (HACF). Additionally, fluvastatin reduced soluble ST2 secretion from HACM. IL-33 was also up-regulated by the general inhibitor of prenylation perillic acid, a RhoA kinase inhibitor Y-27632, and by latrunculin B, but statin-induced IL-33 expression was inhibited by mevalonate, geranylgeranyl pyrophosphate (GGPP) and RhoA activator U-46619. The IL-33 promoter was 2.3-fold more accessible in statin-treated HACM compared to untreated cells (P = 0.037). In explanted hearts of statin-treated patients IL-33 protein was up-regulated as compared with the hearts of non-statin-treated patients (P = 0.048). As IL-33 was previously shown to exert cardioprotective effects, one could speculate that such up-regulation of IL-33 expression in human cardiac cells, which might happen mainly through protein geranylgeranylation, could be a novel mechanism contributing to known cardioprotective effects of statins and BPs.Human breast tissue disposition and bioactivity of limonene in women with early-stage breast cancer

Jessica A Miller, Julie E Lang, Michele Ley, Ray Nagle, Chiu-Hsieh Hsu, Patricia A Thompson, Catherine Cordova, Amy Waer, H-H Sherry ChowPMID: 23554130 DOI: 10.1158/1940-6207.CAPR-12-0452

Abstract

Limonene is a bioactive food component found in citrus peel oil that has shown chemopreventive and chemotherapeutic activities in preclinical studies. We conducted an open-label pilot clinical study to determine the human breast tissue disposition of limonene and its associated bioactivity. We recruited 43 women with newly diagnosed operable breast cancer electing to undergo surgical excision to take 2 grams of limonene daily for two to six weeks before surgery. Blood and breast tissue were collected to determine drug/metabolite concentrations and limonene-induced changes in systemic and tissue biomarkers of breast cancer risk or carcinogenesis. Limonene was found to preferentially concentrate in the breast tissue, reaching high tissue concentration (mean = 41.3 μg/g tissue), whereas the major active circulating metabolite, perillic acid, did not concentrate in the breast tissue. Limonene intervention resulted in a 22% reduction in cyclin D1 expression (P = 0.002) in tumor tissue but minimal changes in tissue Ki67 and cleaved caspase-3 expression. No significant changes in serum leptin, adiponectin, TGF-β1, insulin-like growth factor binding protein-3 (IGFBP-3), and interleukin-6 (IL-6) levels were observed following limonene intervention. There was a small but statistically significant postintervention increase in insulin-like growth factor I (IGF-I) levels. We conclude that limonene distributed extensively to human breast tissue and reduced breast tumor cyclin D1 expression that may lead to cell-cycle arrest and reduced cell proliferation. Furthermore, placebo-controlled clinical trials and translational research are warranted to establish limonene's role for breast cancer prevention or treatment.Na/K-ATPase as a target for anticancer drugs: studies with perillyl alcohol

Diogo Gomes Garcia, Hugo Caire de Castro-Faria-Neto, Camila Ignácio da Silva, Kauê Francisco Correa de Souza e Souza, Cassiano Felippe Gonçalves-de-Albuquerque, Adriana Ribeiro Silva, Lidia Maria da Fonte de Amorim, Aline Soares Freire, Ricardo Erthal Santelli, Luan Pereira Diniz, Flávia Carvalho Alcantara Gomes, Mauro Velho de Castro Faria, Patrícia BurthPMID: 25976744 DOI: 10.1186/s12943-015-0374-5

Abstract

Na/K-ATPase (NKA) is inhibited by perillyl alcohol (POH), a monoterpene used in the treatment of tumors, including brain tumors. The NKA α1 subunit is known to be superexpressed in glioblastoma cells (GBM). This isoform is embedded in caveolar structures and is probably responsible for the signaling properties of NKA during apoptosis. In this work, we showed that POH acts in signaling cascades associated with NKA that control cell proliferation and/or cellular death.NKA activity was measured by the amount of non-radioactive Rb(+) incorporation into cultured GBM cell lines (U87 and U251) and non-tumor cells (mouse astrocytes and VERO cells). Cell viability was measured by lactate dehydrogenase levels in the supernatants of POH-treated cells. Activated c-Jun N-terminal Kinase (JNK) and p38 were assessed by western blotting. Apoptosis was detected by flow cytometry and immunocytochemistry, and the release of interleukins was measured by ELISA.

All four cell types tested showed a similar sensitivity for POH. Perillic acid (PA), the main metabolite of POH, did not show any effect on these cells. Though the cell viability decreased in a dose-dependent manner when cells were treated with POH, the maximum cytotoxic effect of PA obtained was 30% at 4 mM. 1.5 mM POH activated p38 in U87 cells and JNK in both U87 and U251 cells as well as mouse astrocytes. Dasatinib (an inhibitor of the Src kinase family) and methyl β-cyclodextrin (which promotes cholesterol depletion in cell membranes) reduced the POH-induced activation of JNK1/2 in U87 cells, indicating that the NKA-Src complex participates in this mechanism. Inhibition of JNK1/2 by the JNK inhibitor V reduced the apoptosis of GBM cells that resulted from POH administration, indicating the involvement of JNK1/2 in programmed cell death. 1.5 mM POH increased the production of interleukin IL-8 in the U251 cell supernatant, which may indicate a possible strategy by which cells avoid the cytotoxic effects of POH.

A signaling mechanism mediated by NKA may have an important role in the anti-tumor action of POH in GBM cells.

Intranasal administration of perillyl alcohol-loaded nanoemulsion and pharmacokinetic study of its metabolite perillic acid in plasma and brain of rats using ultra-performance liquid chromatography/tandem mass spectrometry

Juliane da Silva Santos, Camila Diedrich, Christiane Schineider Machado, Clovis Orlando da Fonseca, Najeh Maissar Khalil, Rubiana Mara MainardesPMID: 33238042 DOI: 10.1002/bmc.5037

Abstract

Perillyl alcohol (POH) is a monocyclic terpene that has strong antitumor activity. Brain tumors are particularly difficult to treat with therapeutic agents, and clinical trials have shown their low tolerance through oral administration. We proposed the entrapment of POH into an oil-in-water chitosan nanoemulsion aiming its intranasal administration for brain targeting. An ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantitation of total metabolite perillic acid (PA) in plasma and brain of rats. The rat samples containing the metabolite were treated by liquid-liquid extraction with acetonitrile. The mobile phase was 0.1% formic acid in water (solvent A) and 0.1% formic acid in methanol (solvent B), at a flow rate of 0.3 mL minin gradient elution. The chromatography was run for 10 min, and analytical curves were built in acetonitrile, plasma, and brain. The PA was detected in positive ion mode with multiple reaction monitoring. The method has shown high selectivity, sensitivity, and throughput. The low quantification limits of 162, 178, and 121 ng mL

for acetonitrile, brain, and plasma, respectively, indicate a good detectability of the method. The repeatability and precision observed were within the limits recommended in the literature. The accuracy of the method was verified through high recovery rates (106-118%). The validated method was successfully applied to the pharmacokinetic study of the metabolite PA after the intranasal administration of free or POH-loaded nanoemulsion in rats. The results showed that chitosan nanoemulsion improved the plasma and brain bioavailability of POH, representing a promising alternative to free POH treatment.

Simultaneous measurement of perillyl alcohol and its metabolite perillic acid in plasma and lung after inhalational administration in Wistar rats

Daniela Carneiro de Lima, Silvana Vianna Rodrigues, Gilson Teles Boaventura, Hee-Yeon Cho, Thomas C Chen, Axel H Schönthal, Clovis Orlando Da FonsecaPMID: 31800149 DOI: 10.1002/dta.2722

Abstract

The inhalational administration of drugs is a practical and non-invasive approach with the potential to reduce side effects and with a quick onset of therapeutic activity. Perillyl alcohol (POH) is a monoterpene with antitumor activity that currently is undergoing clinical evaluation as an inhalational anticancer agent. A detection method was developed that will be applicable to pharmacokinetic studies of not only POH, but also its longer-lived main metabolite, perillic acid (PA), in lung tissue and plasma after inhalational delivery. The anticancer activity of POH was investigated in vitro with the use of various lung cancer cell lines. Toxicity was established by a standard MTT assay, and apoptosis markers were analyzed by Western blot. For the detection of POH and PA in lungs and plasma, albino Wistar rats were used that were exposed to POH inhalation. Tissues were subjected to chromatographic separation on an Agilent Zorbax Eclipse XDB Ccolumn, followed by detection of absorption in the ultraviolet (UV) range. In vitro, POH exerted cytotoxic activity against six different lung tumor cell lines, and apoptotic cell death was indicated by induction of active caspase 3 and cleavage of poly (ADP-ribose) polymerase 1 (PARP1). These results demonstrate that inhalational delivery of POH results in effective biodistribution and metabolism of POH in the systemic circulation. In addition, our study introduces a simple, rapid HPLC-UV method with high accuracy for simultaneous detection of POH and its metabolite PA in plasma, and for sensitive detection of PA in lung tissue, which should prove useful for applications in clinical studies.

Continuous multistep synthesis of perillic acid from limonene by catalytic biofilms under segmented flow

Christian Willrodt, Babu Halan, Lisa Karthaus, Jessica Rehdorf, Mattijs K Julsing, Katja Buehler, Andreas SchmidPMID: 27530691 DOI: 10.1002/bit.26071

Abstract

The efficiency of biocatalytic reactions involving industrially interesting reactants is often constrained by toxification of the applied biocatalyst. Here, we evaluated the combination of biologically and technologically inspired strategies to overcome toxicity-related issues during the multistep oxyfunctionalization of (R)-(+)-limonene to (R)-(+)-perillic acid. Pseudomonas putida GS1 catalyzing selective limonene oxidation via the p-cymene degradation pathway and recombinant Pseudomonas taiwanensis VLB120 were evaluated for continuous perillic acid production. A tubular segmented-flow biofilm reactor was used in order to relieve oxygen limitations and to enable membrane mediated substrate supply as well as efficient in situ product removal. Both P. putida GS1 and P. taiwanensis VLB120 developed a catalytic biofilm in this system. The productivity of wild-type P. putida GS1 encoding the enzymes for limonene bioconversion was highly dependent on the carbon source and reached 34 g Lday

when glycerol was supplied. More than 10-fold lower productivities were reached irrespective of the applied carbon source when the recombinant P. taiwanensis VLB120 harboring p-cymene monooxygenase and p-cumic alcohol dehydrogenase was used as biocatalyst. The technical applicability for preparative perillic acid synthesis in the applied system was verified by purification of perillic acid from the outlet stream using an anion exchanger resin. This concept enabled the multistep production of perillic acid and which might be transferred to other reactions involving volatile reactants and toxic end-products. Biotechnol. Bioeng. 2017;114: 281-290. © 2016 Wiley Periodicals, Inc.